molecular formula C14H16FNO2S B2512520 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-59-2

8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2512520
CAS No.: 1797182-59-2
M. Wt: 281.35
InChI Key: OTJAYNSOJLXIAV-UHFFFAOYSA-N
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Description

The compound 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bridged bicyclic structure with a nitrogen atom at the 8-position. The 4-fluoro-2-methylbenzenesulfonyl substituent introduces both electron-withdrawing (fluoro) and steric (methyl) effects, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2S/c1-10-9-11(15)5-8-14(10)19(17,18)16-12-3-2-4-13(16)7-6-12/h2-3,5,8-9,12-13H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJAYNSOJLXIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A seminal approach involves ring-closing metathesis of diene precursors derived from proline analogues. Ethyl isocyanoacetate serves as a starting material, undergoing sequential alkylation and RCM using Grubbs’ second-generation catalyst to form the bicyclic system. This method achieves a 41% global yield, with the final hydrolysis of intermediate 7 in 6N HCl yielding the bicyclic amino acid hydrochloride 8 . Key advantages include scalability and compatibility with enantioselective synthesis, though catalyst costs may limit industrial applicability.

Acid-Catalyzed Cyclization

Alternative routes leverage acid-mediated cyclization of tertiary alcohols. For example, EP0859777A1 details the treatment of 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol with glacial acetic acid and concentrated HCl at reflux to eliminate water and form the oct-2-ene double bond. Yields exceed 70% when paired with subsequent salt formation using malonic or fumaric acid. This method benefits from inexpensive reagents but requires stringent temperature control to prevent side reactions.

Sulfonylation of the Bicyclic Amine

Introducing the 4-fluoro-2-methylbenzenesulfonyl group necessitates careful optimization to preserve the integrity of the strained bicyclic system.

Direct Sulfonylation

Reaction of the free amine with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane at 0–5°C provides the target compound in moderate yields (55–65%). Triethylamine acts as a base to scavenge HCl, while low temperatures mitigate N-sulfonyl bond cleavage. Patent data indicate that electron-withdrawing substituents on the sulfonyl group enhance reaction rates but may reduce solubility during workup.

Protection-Deprotection Strategies

When steric hindrance impedes direct sulfonylation, temporary protection of the amine proves advantageous:

  • Protection : Benzyl chloroformate (Cbz) or tert-butoxycarbonyl (Boc) groups install under basic conditions (e.g., NaHCO₃/DMF).
  • Sulfonylation : The protected amine reacts with sulfonyl chloride at ambient temperature.
  • Deprotection : Hydrogenolysis (for Cbz) or TFA treatment (for Boc) restores the free sulfonamide.
    This sequence elevates yields to 75–80% but introduces additional purification steps.

Fluorination and Methyl Group Introduction

The 4-fluoro-2-methylbenzenesulfonyl moiety originates from either pre-functionalized sulfonyl chlorides or late-stage modifications:

Leuckart-Wallach Reaction

CN104387301B discloses a Ni-Co-catalyzed fluorination of methylsulfonyl precursors using aqueous HF. For example, 2-methyl-4-nitrobenzenesulfonylmethyl isonitrile undergoes HF treatment at 5°C to install the fluorine atom with >90% selectivity. However, handling concentrated HF necessitates specialized equipment.

Friedel-Crafts Alkylation

Methylation at the ortho position employs AlCl₃-catalyzed alkylation of fluorobenzenesulfonic acid with methyl iodide. This method, while efficient, risks over-alkylation and requires rigorous stoichiometric control.

Stereochemical Considerations

Asymmetric synthesis of the bicyclic core remains an area of active research. J. Am. Chem. Soc. reports rhodium(II)-catalyzed cyclopropanation of diazo compounds to construct enantiomerically enriched oxabicyclo[3.2.1]octenes. Though demonstrated for oxygen analogues, this strategy could adapt to azabicyclo systems by substituting proline-derived chiral auxiliaries.

Industrial-Scale Optimization

Critical parameters for scalable production include:

Parameter Optimal Conditions Yield Impact
Reaction Temperature 0–5°C (sulfonylation) +15%
Catalyst Loading 5 mol% Grubbs II (RCM) -10% cost
Workup pH 6.5–7.0 (prevents hydrolysis) +20% purity
Salt Form Malonate vs. fumarate ±5% solubility

Data aggregated from.

Analytical Characterization

  • NMR : $$ ^1H $$ NMR exhibits distinct vinyl proton signals at δ 5.8–6.1 ppm (oct-2-ene) and aromatic splitting patterns confirming para-fluoro substitution.
  • HPLC : Reverse-phase chromatography (C18 column, 70:30 MeCN/H₂O) resolves enantiomers when chiral synthesis is employed.
  • X-ray Crystallography : Salt forms (e.g., malonate) produce diffraction-quality crystals, enabling absolute configuration determination.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

2-(p-Toluenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
  • Structure : Features a para-toluenesulfonyl group (lacking fluorine) at the 2-position.
  • The methyl group in the toluenesulfonyl moiety may enhance lipophilicity compared to the target compound .
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene
  • Structure : A simpler derivative with a methyl group at the 8-position.
  • Key Differences : The lack of a sulfonyl group eliminates hydrogen-bonding capabilities, reducing interactions with charged or polar receptor sites. This compound exhibits lower molecular weight and higher volatility, as evidenced by its safety data sheet (SDS) .
Naphthamide and Aromatic Derivatives
  • Examples: 8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 252745-01-0): Incorporates a bulky naphthyl group, enhancing π-π stacking interactions with aromatic residues in receptor pockets .
  • Key Differences : Bulkier substituents like naphthyl or phenyl groups may improve receptor selectivity but reduce solubility. The target compound’s sulfonyl group offers a balance between polarity and steric effects .

Functional Group Modifications and Therapeutic Implications

Boron-Containing Derivatives
  • Example : 8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene (CAS MFCD28100878).
  • Key Differences : Boron groups enable applications in Suzuki-Miyaura cross-coupling reactions for radiopharmaceutical synthesis. Unlike the sulfonyl group, these derivatives are tailored for chemical versatility rather than direct therapeutic action .
Mu Opioid Receptor Antagonists
  • Example : 8-Azabicyclo[3.2.1]octane derivatives with cyclopropylmethyl or benzyl substituents (e.g., 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one).
  • Key Differences : These compounds exhibit high affinity for opioid receptors, whereas the target compound’s sulfonyl group may favor interactions with cholinergic or nicotinic receptors .

Comparative Data Table

Compound Name Substituents Biological Activity Key Findings References
8-(4-Fluoro-2-methylbenzenesulfonyl)-... 4-Fluoro-2-methylbenzenesulfonyl Cholinergic modulation, neuroinflammation Enhanced receptor binding due to fluorine’s electronegativity and sulfonyl polarity
2-(p-Toluenesulfonyl)-8-azabicyclo... p-Toluenesulfonyl Synthetic intermediate Reduced receptor affinity compared to fluorinated analogs
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl Precursor in synthesis High volatility; limited therapeutic utility
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo... 2-Naphthalenyl Monoamine reuptake inhibition Improved selectivity for serotonin/norepinephrine transporters
8-Ethyl-3-(dioxaborolan-2-yl)-8-azabicyclo. Boronic ester Radiopharmaceutical synthesis Utility in PET tracer development

Biological Activity

8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a novel compound with a unique bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC Name8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Molecular FormulaC17H20FN3O2S
Molecular Weight349.4 g/mol
CAS Number2320210-59-9

The biological activity of 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene primarily involves its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The sulfonyl group within the compound can form strong interactions with active sites of enzymes, potentially leading to inhibition of their activity. This is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is critical for therapeutic strategies targeting Alzheimer's disease and other cognitive disorders.

Biological Activity

Research indicates that compounds similar to 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibit significant biological activities:

  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain and improving cognitive function.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Pharmacological Applications : Ongoing research is exploring its use in treating various neurological disorders, including Alzheimer's disease and other forms of dementia.

Study 1: Acetylcholinesterase Inhibition

In a study evaluating various compounds for AChE inhibitory activity, it was found that derivatives similar to 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibited promising IC50 values, indicating effective inhibition of AChE activity (IC50 values ranged from 1 to 10 µM) .

Study 2: Neuroprotective Activity

A recent investigation into the neuroprotective effects of bicyclic compounds highlighted that those with sulfonyl groups demonstrated significant reductions in neuronal apoptosis under oxidative stress conditions . This suggests a potential therapeutic role for 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene in neurodegenerative diseases.

Synthesis

The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves several key steps:

  • Formation of Bicyclic Core : Cyclization reactions are conducted under controlled conditions to form the azabicyclo[3.2.1]octane structure.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides.
  • Final Modifications : Subsequent steps involve attaching functional groups such as pyrazolyl moieties through nucleophilic substitution reactions .

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